5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H9BrN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 5, an isopropyl group at position 2, and a carboxylic acid group at position 4.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . This property might contribute to its interaction with its targets.
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The broad range of biological activities exhibited by pyrimidine derivatives suggests that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-(propan-2-yl)pyrimidine-4-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Oxidizing Agents: Such as thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Alcohols and Acyl Chlorides: Formed through reduction and oxidation of the carboxylic acid group.
Aryl or Vinyl Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting various biological pathways.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine-2-carboxylic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-(Propan-2-yl)pyrimidine-4-carboxylic acid: Lacks the bromine atom, which may limit its use in certain coupling reactions.
5-Bromo-2-(methyl)pyrimidine-4-carboxylic acid: Contains a methyl group instead of an isopropyl group, which may influence its physical and chemical properties.
Uniqueness
5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid is unique due to the combination of the bromine atom, isopropyl group, and carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and other fields .
Properties
IUPAC Name |
5-bromo-2-propan-2-ylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4(2)7-10-3-5(9)6(11-7)8(12)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKAYXAEJJRSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267301-54-1 | |
Record name | 5-bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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